molecular formula C11H10N2O2 B1341980 2-(1-methyl-1H-imidazol-2-yl)benzoic acid CAS No. 915922-05-3

2-(1-methyl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B1341980
CAS No.: 915922-05-3
M. Wt: 202.21 g/mol
InChI Key: WWLQWPGPXBFVTN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)benzoic acid (CAS 915922-05-3) is a benzoic acid derivative substituted with a 1-methylimidazole ring, yielding a molecular formula of C11H10N2O2 and a molecular weight of 202.213 g/mol . This heteroaromatic compound features two aromatic rings and is characterized by estimated physical properties including a melting point of 162.5 °C and water solubility of approximately 2300-2800 mg/L . The compound's structure, which incorporates both hydrogen bond donor and acceptor sites, makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules targeting various biological pathways. While specific mechanistic studies on this exact compound are limited in the public domain, research into structurally related compounds highlights the potential of methylimidazole-containing molecules in therapeutic development. For instance, a 2023 patent application discusses a different but related compound, 1-[2-(1-methylimidazol-4-yl)-ethyl]perhydroazin-2,6-dione, for its potential application in treating COVID-19 by addressing cytokine storm, an excessive immune response . This underscores the ongoing research interest in methylimidazole derivatives. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, as it may cause skin and eye irritation .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLQWPGPXBFVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593387
Record name 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-05-3
Record name 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 2 1 Methyl 1h Imidazol 2 Yl Benzoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its constituent bonds.

Due to the lack of specific experimental data for 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, the vibrational analysis presented herein is based on the detailed study of a structurally similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com The benzimidazole (B57391) moiety in this analogue shares significant structural similarities with the methyl-imidazole group of the target compound, offering valuable insights into its expected vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information about the functional groups present.

For the analogue, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the FT-IR spectrum exhibits several characteristic bands. mdpi.com The C-H stretching vibrations of the aromatic rings are observed in the region of 3123-2858 cm⁻¹. mdpi.com A prominent feature of carboxylic acids is the broad O-H stretching vibration, which is typically found between 3600 and 3400 cm⁻¹ and is influenced by hydrogen bonding. mdpi.com The carbonyl (C=O) stretching vibration is a strong indicator of the carboxylic acid group and is observed at 1708 cm⁻¹ in the analogue. mdpi.com The C-C stretching vibrations within the aromatic rings are found at 1588 and 1279 cm⁻¹. mdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹) for Analogue
O-H Stretching~3600-3400 (broad)
Aromatic C-H Stretching3123-2858
C=O Stretching1708
Aromatic C-C Stretching1588, 1279

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds.

In the FT-Raman spectrum of the analogue 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C-C stretching and HCC bending vibrations are observed at various wavenumbers, including 1576, 1462, 1453, and 1428 cm⁻¹. mdpi.com These vibrations provide further confirmation of the aromatic ring structures within the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Analogue
C-C Stretching / HCC Bending1576, 1462, 1453, 1428

Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign vibrational frequencies to specific molecular motions. nih.gov The Potential Energy Distribution (PED) quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. nih.govresearchgate.net

For the analogue 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a PED analysis was performed using the VEDA program. mdpi.com This analysis confirmed that the O-H stretching vibration has a PED contribution of 100%, indicating a pure stretching mode. mdpi.com The C-H stretching vibrations of the aromatic rings showed PED contributions ranging from 24% to 75%. mdpi.com The C-C stretching vibrations had PED contributions of 34% and 36%, indicating they are mixed with other vibrational modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of its atomic nuclei.

As direct NMR data for this compound was not found, the following analysis is based on a closely related compound containing both a methyl-imidazole and a benzoic acid moiety: 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. The data from this compound provides valuable insight into the expected chemical shifts for the core structural components of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

In the ¹H NMR spectrum of the related compound, the aromatic protons of the benzoic acid ring appear as a multiplet in the range of δ 7.295–7.782 ppm. The proton on the imidazole (B134444) ring is observed as a singlet at δ 8.044 ppm. The methyl group attached to the imidazole ring appears as a singlet at δ 2.320 ppm.

Proton Environment (in related compound)Chemical Shift (δ, ppm)Multiplicity
Imidazole H8.044Singlet
Aromatic H (Benzoic acid moiety)7.295–7.782Multiplet
Imidazole-CH₃2.320Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

For the related compound, the ¹³C NMR spectrum shows the carbonyl carbon of the benzoic acid group at δ 167.93 ppm. The aromatic carbons of the benzoic acid moiety appear in the range of δ 127.83–132.81 ppm. The carbons of the imidazole ring are observed at δ 133.65 ppm (imidazole CH) and δ 152.08 ppm (C-N). The methyl carbon attached to the imidazole ring resonates at δ 14.40 ppm.

Carbon Environment (in related compound)Chemical Shift (δ, ppm)
C=O (Carboxylic acid)167.93
C-N (Imidazole)152.08
CH (Imidazole)133.65
Aromatic C (Benzoic acid moiety)127.83–132.81
Imidazole-CH₃14.40

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a pivotal tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules, these transitions primarily involve n → π* and π → π* excitations of valence electrons in chromophores, which are unsaturated functional groups. tanta.edu.eglibretexts.org

The electronic absorption spectra of imidazole and benzimidazole derivatives, which are structurally related to this compound, are characterized by transitions within the aromatic and heterocyclic rings. mdpi.comnih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictate the nature of these transitions. nih.gov

For the related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the absorption spectrum exhibits a maximum absorption wavelength (λmax) at 245 nm. nih.gov The electronic transitions in such molecules are typically π → π* and n → π* transitions. youtube.com The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, often on a heteroatom like nitrogen, to a π* antibonding orbital and are typically less intense. libretexts.org

Table 1: Electronic Absorption Data for an Analog of this compound

Compoundλmax (nm)SolventReference
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid245Not Specified nih.gov

This interactive table provides a summary of the electronic absorption data.

The polarity of the solvent can significantly influence the electronic absorption spectra of a compound, a phenomenon known as solvatochromism. semanticscholar.orgekb.eg These solvent-solute interactions can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima. ijiset.com

For instance, in n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (blue shift) to shorter wavelengths. tanta.edu.eg This is because polar solvents can stabilize the non-bonding orbital in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. youtube.com Conversely, π → π* transitions frequently exhibit a bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. tanta.edu.eg

A study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid investigated its electronic transitions in various solvents, including dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), and methanol (B129727) (MeOH), using the Polarizable Continuum Model (PCM). mdpi.com Such studies are crucial for understanding the charge transfer characteristics of the molecule in different environments. researchgate.net

The optical band gap energy (Eg) is a crucial parameter for semiconductor materials, indicating the energy required to excite an electron from the valence band to the conduction band. nih.gov This can be determined from UV-Vis absorption data using a Tauc plot. wikipedia.orgsci-hub.se The Tauc relation is given by (αhν)¹/ⁿ = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n denotes the nature of the electronic transition. youtube.com For direct allowed transitions, n = 1/2. wikipedia.org

By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap energy can be estimated. researchgate.netyoutube.com For the analog, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the optical band gap energy was determined to be 4.6 eV from a Tauc plot derived from its absorption spectrum. nih.gov This large band gap is attributed to the high π-conjugation and polarization within the molecular system. nih.goviucr.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis. uab.edu

In the mass spectrum of benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122. docbrown.info Common fragmentation pathways for benzoic acid and its derivatives involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). docbrown.infosci-hub.se The fragmentation of deprotonated benzoic acid often shows a characteristic loss of carbon dioxide. sci-hub.se

For benzoic acid, prominent peaks in the fragmentation pattern include:

m/z 105: Loss of a hydroxyl radical (•OH) from the molecular ion, forming a stable benzoyl cation [C₆H₅CO]⁺. docbrown.info

m/z 77: Loss of carbon monoxide (CO) from the benzoyl cation, resulting in the phenyl cation [C₆H₅]⁺. docbrown.info

m/z 51: A characteristic fragment of the phenyl ring. docbrown.info

Table 2: Common Fragment Ions in the Mass Spectrum of Benzoic Acid

m/zIon StructureCorresponding Neutral Loss
122[C₆H₅COOH]⁺-
105[C₆H₅CO]⁺•OH
77[C₆H₅]⁺CO from m/z 105

This interactive table summarizes the main fragment ions observed for benzoic acid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Single-crystal X-ray diffraction provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structures of several benzimidazole derivatives, which are analogs of the title compound, have been determined by single-crystal X-ray diffraction. mdpi.comnih.govmdpi.com For example, the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid reveals that the molecule is non-planar, with the benzimidazole ring system being inclined to the benzene (B151609) ring by a dihedral angle of 78.04 (10)°. nih.govresearchgate.net

The crystal packing of this analog is stabilized by various intermolecular interactions, including O—H···N and C—H···O hydrogen bonds, as well as C—H···π and π–π stacking interactions. researchgate.net These interactions lead to the formation of supramolecular structures, such as one-dimensional chains. researchgate.net

Table 3: Selected Crystallographic Data for an Analog of this compound

Parameter2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
Chemical FormulaC₁₅H₁₂N₂O₂
Crystal SystemNot Specified
Space GroupNot Specified
a (Å)Not Specified
b (Å)Not Specified
c (Å)Not Specified
α (°)Not Specified
β (°)Not Specified
γ (°)Not Specified
Volume (ų)Not Specified
Dihedral Angle (Benzimidazole/Benzene)78.04 (10)°

This interactive table presents key crystallographic parameters for a related benzimidazole derivative. Specific unit cell parameters were not detailed in the provided search results. nih.govresearchgate.net

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that publicly available, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound, this compound, is not available.

The generation of scientifically accurate and verifiable content for the requested sections—Analysis of Inter- and Intramolecular Hydrogen Bonding Networks, Assessment of Dihedral Angles and Molecular Conformation, and Crystal Packing Analysis and Supramolecular Assembly—is contingent upon the existence of published single-crystal X-ray diffraction data (e.g., CIF files) and related spectroscopic studies.

Without access to this primary research data, it is not possible to provide a factual and detailed analysis as stipulated by the article's outline. Information on related but structurally distinct molecules, such as 2-(2-methyl-1H-imidazol-1-yl)benzoic acid or 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, cannot be used as a substitute, as minor changes in molecular structure can lead to significant differences in hydrogen bonding, molecular conformation, and crystal packing, making such a comparison scientifically unsound for an article focused solely on the specified compound.

Therefore, the requested article sections cannot be completed at this time.

Computational Chemistry and Theoretical Investigations of 2 1 Methyl 1h Imidazol 2 Yl Benzoic Acid

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry for investigating molecular systems. DFT calculations balance computational cost and accuracy, making them ideal for studying molecules of this size. A typical study would use a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the electronic structure and related properties of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the most stable conformation. For a molecule like this compound, which has rotatable bonds between the benzoic acid and imidazole (B134444) rings, a conformational landscape analysis is crucial.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. Analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich imidazole ring, while the LUMO may be distributed over the electron-accepting benzoic acid moiety. This distribution is fundamental to understanding intramolecular charge transfer (ICT) processes, where electronic excitation can cause a shift of electron density from one part of the molecule to another.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOCorrelates with chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP surface would highlight:

Negative Regions (Red/Yellow): Areas with high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom in the imidazole ring.

Positive Regions (Blue): Areas with low electron density or an excess of positive charge, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reagents.

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. An ELF analysis for this compound would map out the covalent bonds and the lone pair regions on the nitrogen and oxygen atoms, providing a clear depiction of the molecule's electronic domains.

DFT calculations can accurately predict spectroscopic data, which allows for direct comparison with experimental results to validate the computational model.

Vibrational Frequencies: Theoretical calculations produce harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration (stretching, bending, etc.). These calculated frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy. For this compound, characteristic frequencies for C=O and O-H stretching in the carboxyl group, C=C stretching in the aromatic rings, and C-N stretching in the imidazole ring would be identified.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR spectra. This comparison helps in the assignment of experimental peaks and confirms the molecule's computed structure.

Spectroscopic ParameterComputational MethodInformation Gained
Vibrational Frequencies DFT/B3LYPIdentification of functional groups and vibrational modes (e.g., C=O, O-H, C-N stretches).
NMR Chemical Shifts GIAO-DFTPrediction of ¹H and ¹³C chemical shifts for structural verification.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, often in a solvent environment like water. An MD simulation would model the movements and interactions of the this compound molecule, providing insights into its conformational flexibility, solvation, and interactions with other molecules. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure and the flexibility of its constituent parts over the simulation period.

Analysis of Intermolecular Interactions and Crystal Lattice Energetics

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different close contacts. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) relative to the van der Waals radii of the atoms involved. The dₙₒᵣₘ surface is color-coded, with red spots indicating close contacts (shorter than the sum of van der Waals radii), white areas representing contacts at the van der Waals separation, and blue regions showing contacts that are longer. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts for related compounds, illustrating the typical interaction landscape for this class of molecules.

Intermolecular ContactContribution for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid (%) nih.govresearchgate.netContribution for 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (%) researchgate.net
H···H42.444.1
C···H/H···C27.433.5
N···H/H···N9.0Not Reported
O···H/H···ONot Reported13.4
C···C4.8Not Reported

Prediction of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the Non-Linear Optical (NLO) properties of molecules. NLO materials are crucial for modern technologies like telecommunications and optical information processing. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ) when subjected to an external electric field.

The first-order hyperpolarizability (β or β₀), a third-rank tensor, is a key parameter that quantifies the second-order NLO response and is responsible for phenomena like second-harmonic generation (SHG). researchgate.net Molecules with large β values are sought after for NLO applications. High β values often arise in molecules with significant intramolecular charge transfer, typically found in donor-π-acceptor systems. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical factor; generally, a smaller HOMO-LUMO gap can lead to larger hyperpolarizability values. nih.gov

For benzimidazole (B57391) derivatives, DFT calculations have been employed to determine their NLO properties. researchgate.netnih.gov For example, a study on a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates calculated properties such as the dipole moment (μ) and the total first-order hyperpolarizability (β_tot) using the CAM-B3LYP functional. nih.gov The results indicate that strategic substitution on the benzimidazole scaffold can significantly enhance NLO properties. researchgate.netnih.gov

The table below presents calculated NLO data for a series of related benzimidazole derivatives, providing a reference for the potential NLO activity of this compound.

CompoundDipole Moment (μ) in Debye nih.govAverage Polarizability (⟨α⟩) in esu (x 10⁻²³) nih.govFirst-Order Hyperpolarizability (β_tot) in esu (x 10⁻²⁹) nih.gov
Derivative 2a4.154.1681.571
Derivative 2b7.494.1983.132
Derivative 2c6.244.6142.100
Derivative 2d2.334.1421.821
Derivative 2e3.044.8665.095

Note: The specific derivative structures (2a-2e) are detailed in the cited source. nih.gov

Molecular Docking Studies for Investigating Molecular Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for evaluating binding conformations and affinities. nih.gov The methodology for conducting molecular docking studies for a compound like this compound involves several key steps:

Receptor Preparation: The process begins with obtaining the three-dimensional structure of the target protein, usually from a repository like the Protein Data Bank (PDB). f1000research.com The protein structure is then prepared using software like Schrödinger's Maestro or AutoDock Tools. This preparation typically involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the energy of the structure to relieve any steric clashes. f1000research.com

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is built and optimized. This involves generating a low-energy conformation of the molecule, assigning correct atom types and charges, and defining rotatable bonds.

Active Site Identification and Grid Generation: The binding site (or active site) on the receptor is identified. This is often the location of a co-crystallized native ligand in the experimental structure. nih.gov A grid box is then generated around this active site. The grid defines the volume in which the docking algorithm will search for possible binding poses of the ligand. The center and dimensions of this grid box are precisely defined to encompass the entire binding pocket. jmchemsci.com

Docking Simulation: Using a docking program such as AutoDock Vina or Glide (from Schrödinger), the ligand is placed into the grid box, and its conformational flexibility is explored. f1000research.comjmchemsci.com The algorithm samples numerous orientations and conformations of the ligand within the active site and scores them based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), which represents the energy required for binding. f1000research.com

Analysis of Results: The output of the docking simulation is a set of binding poses, each with a corresponding binding energy or docking score. nih.gov The pose with the lowest energy is typically considered the most probable binding mode. This conformation is then analyzed in detail using visualization software to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.govjmchemsci.com To ensure the reliability of the procedure, the docking protocol is often validated by "redocking" the native ligand into the active site and confirming that the simulation can reproduce the experimentally observed binding pose. nih.gov

Coordination Chemistry and Metal Complex Formation with 2 1 Methyl 1h Imidazol 2 Yl Benzoic Acid

Ligand Design Principles and Diverse Coordination Modes of Imidazole-Benzoic Acid Derivatives

The design of ligands like 2-(1-methyl-1H-imidazol-2-yl)benzoic acid is predicated on the strategic combination of two key functional groups: an imidazole (B134444) ring and a carboxylic acid moiety. This design imparts a versatile and adaptable coordination behavior. The imidazole group, with its sp2-hybridized nitrogen atoms, can act as a monodentate or bidentate ligand, bridging metal centers to form polynuclear complexes or extended networks. The methyl substitution at the N1 position of the imidazole ring in the title compound precludes its involvement in coordination, directing binding to the N3 nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system, often under solvothermal conditions. The choice of solvent can influence the final structure of the resulting coordination polymer.

Formation of Transition Metal Complexes (e.g., Zn(II), Ni(II), Cu(II), Cd(II), Co(II), Hg(II) complexes)

While specific studies on this compound are limited in the public domain, the coordination behavior of closely related imidazole-benzoic acid derivatives with various transition metals has been documented. For instance, the related ligand 4-(1H-2-methylimidazol-1-yl)benzoic acid has been used to synthesize coordination polymers with Cu(II) and Co(II). ingentaconnect.com In these structures, the ligand coordinates to the metal centers through both the imidazole nitrogen and the carboxylate oxygen atoms, demonstrating the expected bifunctional coordination.

Generally, the synthesis involves dissolving the imidazole-benzoic acid ligand and a salt of the desired transition metal (e.g., acetate (B1210297), nitrate, or chloride salts of Zn(II), Ni(II), Cu(II), Cd(II), Co(II), or Hg(II)) in a solvent or a mixture of solvents, such as water, ethanol (B145695), or dimethylformamide. The reaction mixture is then heated, often in a sealed vessel, to promote crystallization. The resulting solid products are then isolated and characterized using techniques such as infrared (IR) spectroscopy, elemental analysis, and powder X-ray diffraction (PXRD).

X-ray Structural Analysis of Metal-Ligand Architectures and Coordination Geometries

For complexes with related imidazole-carboxylate ligands, a variety of coordination geometries have been observed. For example, in a copper(II) coordination polymer with 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, the Cu(II) cations exhibit a six-coordinate geometry, being linked to four neighboring ligands through both Cu-O and Cu-N bonds to form one-dimensional chains. nih.gov Similarly, zinc-based MOFs containing benzoic acid derivatives have shown octahedral coordination geometries for the Zn(II) centers. nih.gov The specific coordination environment is influenced by factors such as the nature of the metal ion, the ligand-to-metal ratio, and the presence of co-ligands or solvent molecules.

Supramolecular Frameworks and Coordination Polymers

The ability of this compound and its analogs to form extended structures is a key area of interest. These supramolecular frameworks are held together by a combination of strong coordinative bonds and weaker non-covalent interactions.

Role of Carboxylic Acid and Imidazole Moieties in Self-Assembly

The self-assembly of metal complexes into supramolecular frameworks is largely dictated by the directing influence of the functional groups on the organic ligand. The imidazole and carboxylic acid moieties of this compound are pivotal in this process. The directional nature of the coordination from the imidazole nitrogen and the various binding modes of the carboxylate group guide the assembly of metal ions into specific and often predictable patterns.

Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers characterized by high porosity and surface area. The design and construction of MOFs rely on the principles of reticular synthesis, where molecular building blocks (metal ions or clusters and organic linkers) are chosen to direct the formation of a desired network topology.

Ligands like this compound are excellent candidates for the construction of MOFs due to their rigidity and well-defined coordination vectors. nih.gov The combination of a nitrogen-donor site and a carboxylate linker allows for the formation of stable, porous frameworks with a variety of metal ions. The properties of the resulting MOF, such as pore size and functionality, can be tuned by modifying the organic linker or the metal center. For example, imidazole-based MOFs have been synthesized and investigated for applications such as gas storage and separation. mdpi.comacs.org The presence of both imidazole and carboxylic acid functionalities provides a versatile platform for creating novel MOF structures with potentially interesting properties.

Advanced Functional Materials and Catalyst Development Derived from 2 1 Methyl 1h Imidazol 2 Yl Benzoic Acid Scaffolds

Applications in Optoelectronic Devices and Smart Materials

Development in Switch Devices:There is no available information or research concerning the development or potential application of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid in molecular switches or other smart switching devices.

Due to these significant gaps in the available scientific literature for the specified compound, generating a thorough and accurate article that strictly adheres to the provided outline is not possible at this time.

Catalytic Applications and Mechanistic Studies

The unique electronic and structural characteristics of the imidazole (B134444) ring, a core component of this compound, make it a valuable scaffold in the field of catalysis. The presence of two nitrogen atoms with different electronic properties within the five-membered aromatic ring allows for versatile modes of catalytic action.

Role of Imidazole Nitrogen in Catalysis

The imidazole moiety is a critical functional group in numerous catalytic processes, including in biological systems where it is found in the amino acid histidine. nih.gov Its catalytic prowess stems from its amphoteric nature, meaning it can act as both a proton donor (acid) and a proton acceptor (base). longdom.org The imidazole ring contains two nitrogen atoms: one is a pyridine-type nitrogen with a lone pair of electrons in an sp2 hybrid orbital, which is readily available for donation, making it basic and nucleophilic. The other is a pyrrole-type nitrogen, which is part of the aromatic π-system and can be deprotonated, giving the ring acidic character. longdom.org

This dual functionality allows the imidazole group to participate in:

Acid-Base Catalysis : The protonated imidazole ring can act as a general acid catalyst by donating a proton to facilitate a reaction. nih.gov Conversely, the neutral form can act as a general base catalyst by accepting a proton.

Nucleophilic Catalysis : The lone pair on the pyridine-type nitrogen can act as a nucleophile, attacking an electrophilic center to form a reactive intermediate. This intermediate is often more susceptible to subsequent reactions, such as hydrolysis, which regenerates the imidazole catalyst. nih.gov This mechanism is crucial in processes like acyl transfer reactions. researchgate.net

In the context of this compound, the imidazole nitrogen atoms are central to its potential catalytic activity, providing sites for proton transfer and nucleophilic attack.

Development of Novel Heterogeneous and Homogeneous Catalysts

Derivatives of imidazole are widely employed as ligands in coordination chemistry to develop both homogeneous and heterogeneous catalysts. longdom.orgresearchgate.net The nitrogen atoms of the imidazole ring are excellent coordinators for a wide range of metal ions. The ability to modify the substituents on the imidazole ring provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. researchgate.net

Homogeneous Catalysis : Imidazole-containing ligands, often as part of N-heterocyclic carbenes (NHCs), are used to stabilize metal centers in solution, creating active and selective homogeneous catalysts for reactions like C-C bond formation, amination, and cycloadditions. beilstein-journals.org Scaffolds like this compound could serve as bidentate ligands, coordinating to a metal center through both an imidazole nitrogen and the carboxylate group, enhancing catalyst stability.

Heterogeneous Catalysis : To overcome challenges of catalyst separation and recycling associated with homogeneous systems, imidazole-based catalysts can be immobilized on solid supports. For instance, imidazole-functionalized polymers or silica (B1680970) can act as solid-phase catalysts or catalyst supports. The development of such heterogeneous catalysts is a key area of research, aiming to combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Investigation of Corrosion Inhibition Mechanisms

Imidazole and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys in acidic environments. bohrium.combohrium.com Their efficacy is attributed to the presence of heteroatoms (nitrogen), lone pair electrons, and the π-electron system of the aromatic ring. bohrium.com The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process can occur through several modes:

Physisorption : This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption : This involves the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. bohrium.com

Studies on various imidazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com The effectiveness of the inhibition typically increases with the concentration of the inhibitor. bohrium.comresearchgate.net The adsorption of these molecules on a metal surface often follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. bohrium.comearthlinepublishers.com

The structure of this compound, containing both the electron-rich imidazole ring and a benzoic acid group, makes it a strong candidate for a corrosion inhibitor. The nitrogen atoms and π-system of the imidazole ring, along with the oxygen atoms of the carboxyl group, can all serve as active centers for adsorption onto a metal surface, leading to the formation of a stable, protective film.

Table 1. Research Findings on Imidazole Derivative Corrosion Inhibitors

Inhibitor CompoundMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Adsorption Isotherm
2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (IM-OH)Mild Steel0.5 M H₂SO₄97.7Langmuir
1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole (IM-OCH₃)Mild Steel0.5 M H₂SO₄98.9Langmuir
2-((benzylthio)methyl)-1H-benzo[d]imidazole (2-BTM1HBI)Aluminum1 M HNO₃96.09Modified Langmuir
Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoateAluminum1 M HNO₃98.5Villamil (Modified Langmuir)

This table presents data for representative imidazole derivatives to illustrate the principles of corrosion inhibition by this class of compounds. Data is sourced from references dntb.gov.ua, bohrium.com, and earthlinepublishers.com.

Future Directions and Emerging Research Avenues for 2 1 Methyl 1h Imidazol 2 Yl Benzoic Acid Derivatives

Integration with Advanced In Situ Spectroscopic Techniques

The rational design of materials based on 2-(1-methyl-1H-imidazol-2-yl)benzoic acid derivatives hinges on a deep understanding of their dynamic behavior during synthesis and function. Advanced in situ spectroscopic techniques are critical for providing real-time insights into reaction mechanisms, structural evolution, and the formation of transient intermediates.

Future research should prioritize the use of techniques such as in situ X-ray Absorption Spectroscopy (XAS) and in situ electrochemical Raman spectroscopy. researchgate.net XAS can elucidate the local atomic structure and chemical state of metal centers coordinated by these ligands during the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net This allows for the direct observation of changes in coordination geometry and oxidation state as the reaction progresses. Similarly, in situ Raman spectroscopy can monitor the vibrational modes of the ligand and any coordinated species, revealing dynamic structure-performance relationships, particularly in electrocatalytic applications. researchgate.net

By combining these techniques, researchers can build a comprehensive picture of the formation kinetics and structural transformations of materials derived from this compound, enabling precise control over the final product's properties.

Table 1: Application of In Situ Spectroscopic Techniques for this compound Derivatives

Spectroscopic TechniqueInformation GainedPotential Application Area
In Situ X-ray Absorption Spectroscopy (XAS)Local atomic structure, oxidation state, coordination number of metal centers.Monitoring MOF and coordination polymer formation.
In Situ Raman SpectroscopyVibrational modes, molecular structure changes, reaction intermediates.Studying electrocatalytic mechanisms and surface dynamics.
In Situ Infrared (IR) SpectroscopyFunctional group transformations, binding modes (e.g., carboxylate coordination). mdpi.comAnalysis of self-assembled monolayer (SAM) formation and stability.
In Situ Nuclear Magnetic Resonance (NMR)Solution-phase species, reaction kinetics, ligand exchange processes.Elucidating reaction pathways in solution-based synthesis.

High-Throughput Screening for Novel Structural Motifs and Material Discovery

The vast chemical space accessible through derivatization of the this compound scaffold necessitates efficient discovery strategies. High-throughput screening (HTS) offers a powerful platform for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of new materials with desired properties. ewadirect.comrsc.org

Future efforts should focus on developing automated HTS workflows to screen derivatives for applications in catalysis, gas storage, and as therapeutic agents. ewadirect.com For instance, libraries of ligands could be synthesized in parallel and reacted with various metal precursors to generate a diverse array of coordination compounds. rsc.org These materials could then be rapidly screened for catalytic activity, porosity, or specific binding affinities. The integration of robotics and automated data analysis is crucial for managing the large datasets generated by HTS campaigns. ewadirect.com

Virtual HTS, which uses computational methods to screen vast digital libraries of compounds, can serve as a preliminary step to prioritize candidates for experimental synthesis, further enhancing the efficiency of the discovery pipeline. ewadirect.com

Table 2: High-Throughput Screening Workflow for Derivative Discovery

StepDescriptionTechnology/MethodDesired Outcome
1. Library Design In silico design of a virtual library of this compound derivatives with diverse functional groups.Molecular modeling software.A diverse set of virtual compounds with predicted properties.
2. Parallel Synthesis Automated synthesis of the designed library of compounds.Robotic synthesis platforms.A physical library of novel derivatives.
3. Property Screening Rapid assessment of key properties (e.g., fluorescence, catalytic activity, binding affinity).Plate-based assays, automated spectroscopy.Identification of "hit" compounds with promising properties.
4. Data Analysis Computational analysis of screening data to identify structure-activity relationships.Machine learning algorithms, statistical analysis.Prioritized list of lead candidates for further development.

Theoretical Advancements in Predictive Modeling and Machine Learning for Compound Design

Computational chemistry and machine learning (ML) are becoming indispensable tools for accelerating the design of new molecules and materials. nih.gov For derivatives of this compound, these theoretical approaches can predict properties, guide synthetic efforts, and provide fundamental insights that are difficult to obtain experimentally.

Future research will increasingly rely on machine learning models trained on experimental and computational data to predict the properties of novel derivatives. nih.govmdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features with biological activity or material performance. nih.gov Furthermore, generative models and de novo design algorithms can propose entirely new molecular structures with optimized properties. researchgate.net The integration of AI and ML with high-dimensional data can significantly reduce the costs and time associated with traditional trial-and-error approaches. researchgate.net

Table 3: Predictive Modeling and Machine Learning Applications

Modeling TechniqueApplication for this compound DerivativesExpected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties.Accurate prediction of molecular geometries and reactivity.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of molecules and materials over time.Insights into conformational flexibility, solvent effects, and binding dynamics.
Machine Learning (e.g., Random Forest, SVM) nih.govDevelopment of QSAR models to predict activity or material properties from molecular descriptors.Rapid virtual screening and prioritization of candidate molecules. mdpi.com
De Novo Design (e.g., REINVENT4) researchgate.netGeneration of novel chemical structures with desired property profiles.Identification of innovative and potent inhibitor or material candidates.

Sustainable Synthesis and Green Chemistry Approaches in Production

The growing emphasis on environmental responsibility in chemical manufacturing mandates the development of sustainable synthetic routes for this compound and its derivatives. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Future research should explore alternative reaction media, such as water or bio-based solvents, to replace traditional volatile organic compounds. researchgate.netjipbs.com The use of catalyst- and solvent-free conditions, where applicable, represents an ideal green approach. asianpubs.org Methodologies like microwave-assisted and ultrasound-promoted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net The development of one-pot, multi-component reactions further enhances sustainability by reducing the number of synthetic steps and purification processes. ias.ac.in

Table 4: Comparison of Synthetic Approaches

ParameterTraditional SynthesisGreen Chemistry Approach
Solvent Often uses toxic, volatile organic solvents.Employs water, ionic liquids, or solvent-free conditions. asianpubs.org
Catalyst May use stoichiometric, non-recyclable reagents.Focuses on recyclable, non-toxic catalysts (e.g., biocatalysts, nano-catalysts). jipbs.commdpi.com
Energy Typically relies on conventional heating, often for extended periods.Utilizes energy-efficient methods like microwave or ultrasound irradiation. researchgate.net
Efficiency Often involves multiple steps with intermediate purification.Aims for one-pot, multi-component reactions to improve atom economy. ias.ac.in
Yield Variable, can be moderate.Often results in high purity and excellent yields. researchgate.net

Exploration of Structure-Property Relationships for Rational Design

A fundamental goal of future research is to establish clear and predictive structure-property relationships (SPRs) for the this compound family. A deep understanding of how modifications to the molecular structure influence the resulting material or biological properties is essential for the rational design of new compounds with tailored functionalities. tandfonline.com

This endeavor requires a synergistic approach that integrates experimental data from spectroscopy and high-throughput screening with the predictive power of computational modeling. By systematically varying substituents on both the imidazole (B134444) and benzoic acid rings and correlating these changes with observed properties, researchers can build robust models. For example, modifying the electronic nature of substituents could tune the photophysical properties for applications in optoelectronics, while altering steric bulk could influence the porosity of derived MOFs for gas separation applications.

The ultimate aim is to move beyond serendipitous discovery towards a predictive, design-oriented paradigm where novel derivatives of this compound can be engineered to meet specific performance targets.

Q & A

Q. What are the common synthetic routes for 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a methyl-substituted imidazole precursor with a benzoic acid derivative. A common approach uses oxalyl chloride as an acylating agent under basic conditions (e.g., triethylamine) to form the amide or ester intermediate, followed by hydrolysis to the carboxylic acid . Optimizing reaction conditions includes:
  • Temperature : Room temperature to 60°C to balance reactivity and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) to activate electrophilic centers.
    Table 1 : Synthetic Routes Comparison
PrecursorReagents/ConditionsYield (%)Reference
1-MethylimidazoleOxalyl chloride, triethylamine~65-75
Benzoic acid derivativeThionyl chloride, methanol~70-80

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H-NMR : Key signals include a singlet at δ 3.8–4.0 ppm (N-CH₃), aromatic protons (δ 7.2–8.1 ppm), and a carboxylic acid proton (δ 12–13 ppm, broad) .
  • IR Spectroscopy : Stretching bands at ~2500–3300 cm⁻¹ (O-H of COOH), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N of imidazole) .
  • Mass Spectrometry : Molecular ion peak at m/z 202.21 (C₁₁H₁₀N₂O₂) with fragmentation patterns consistent with imidazole ring cleavage .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELX programs address these?

  • Methodological Answer : Challenges include handling twinned crystals, high thermal motion in the imidazole ring, and hydrogen-bonding ambiguities. SHELXL (part of the SHELX suite) offers robust refinement strategies:
  • Twinning : Use TWIN and BASF commands to model twinned data .
  • Hydrogen Bonding : Restraints (e.g., DFIX) stabilize carboxylic acid dimer interactions .
  • Disorder : Apply PART and SUMP constraints for disordered methyl/imidazole groups .
    Case Study : A derivative (4-[1-(2-hydroxypropyl)-imidazol-2-yl]benzoic acid) required anisotropic displacement parameters (ADPs) for the imidazole ring, resolved via SHELXL’s ANIS command .

Q. How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for benzimidazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, cell lines). Mitigation strategies include:
  • Standardized Assays : Use recombinant enzymes (e.g., ACE inhibition assays with purified human ACE) to reduce variability .
  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to distinguish specific inhibition from cytotoxicity .
  • Off-Target Screening : Employ panels (e.g., kinase profiling) to identify non-specific interactions .
    Example : A study on imidazole-based ACE inhibitors reported cytotoxicity at >50 μM, attributed to mitochondrial disruption; this was clarified using ATP-based viability assays .

Q. What methodological approaches are recommended for studying interaction mechanisms between this compound and target enzymes?

  • Methodological Answer : Combine in silico and in vitro methods:
  • Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., ACE or kinase domains) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
    Table 2 : Interaction Study Workflow
StepTechniqueKey Output
Binding PredictionMolecular DockingBinding energy (kcal/mol)
Affinity MeasurementSPRKD (nM)
Thermodynamic AnalysisITCΔH, ΔS, ΔG

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies may stem from tautomerism (imidazole ring protonation) or solvent effects. Solutions include:
  • Variable Temperature NMR : Identify tautomeric shifts by cooling samples to -40°C .
  • Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced changes .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .

Notes on Evidence Utilization

  • Structural data from SHELX () and crystallography studies () were prioritized for advanced refinement questions.
  • Biological activity references derive from peer-reviewed pharmacological studies ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.